molecular formula C7H17NO B1584343 2-(N-Methyl-N-butylamino)ethanol CAS No. 2893-48-3

2-(N-Methyl-N-butylamino)ethanol

Cat. No.: B1584343
CAS No.: 2893-48-3
M. Wt: 131.22 g/mol
InChI Key: YSNMZQFDMNKNFQ-UHFFFAOYSA-N
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Description

2-(N-Methyl-N-butylamino)ethanol is an organic compound with the molecular formula C7H17NO. It is a secondary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its use in the synthesis of other chemicals and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(N-Methyl-N-butylamino)ethanol can be synthesized through the reaction of N-methylbutylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where N-methylbutylamine and ethylene oxide are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines or alcohols, depending on the reagents used.

Scientific Research Applications

2-(N-Methyl-N-butylamino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(N-Methyl-N-butylamino)ethanol involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and interact with enzymes and receptors in biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.

Comparison with Similar Compounds

    2-(Butylamino)ethanol: Similar structure but lacks the methyl group on the nitrogen atom.

    2-(Ethylamino)ethanol: Contains an ethyl group instead of a butyl group.

    2-(Methylamino)ethanol: Contains a methyl group instead of a butyl group.

Uniqueness: 2-(N-Methyl-N-butylamino)ethanol is unique due to the presence of both a methyl and a butyl group on the nitrogen atom, which influences its chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

2-[butyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-4-5-8(2)6-7-9/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNMZQFDMNKNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285023
Record name 2-(N-METHYL-N-BUTYLAMINO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2893-48-3
Record name 2893-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(N-METHYL-N-BUTYLAMINO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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